molecular formula C8H14O3 B3021155 (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate CAS No. 2315-21-1

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No. B3021155
CAS RN: 2315-21-1
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-RQJHMYQMSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, involves a novel strategy for the transformation of nitrohexofuranoses into cyclopentylamines. This strategy is based on an intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives . The differences in reactivity observed during this key step of the synthesis were rationalized using molecular mechanism-based calculations . Although the exact synthesis of "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate" is not described, the methodologies used in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was characterized by spectral methods and X-ray diffraction studies . The compound crystallizes in the triclinic space group P-1, and the crystal structure was solved by direct methods using single-crystal X-ray diffraction data . The 1,2,5,6-tetrahydropyridine ring exhibits a flat boat conformation, and the structure has intra- and intermolecular hydrogen bonds, which help to stabilize the crystal structure . This analysis provides a framework for understanding the molecular structure of "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate," which may also exhibit specific conformational features and hydrogen bonding patterns.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate." However, the synthesis of similar compounds suggests that intramolecular cyclization and the formation of 2-oxabicyclo[2.2.1]heptane derivatives are key reactions in the synthesis of cyclopentanecarboxylate derivatives . These reactions are likely to be relevant to the chemical behavior of "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate" are not directly reported in the provided papers. However, the synthesis and structural analysis of related compounds suggest that these cyclopentanecarboxylate derivatives are likely to have specific optical and stereochemical properties due to their enantiopure nature . The presence of hydroxyl and carboxylate functional groups would also influence the compound's solubility, acidity, and potential for forming hydrogen bonds, as seen in the crystal structure analysis of the related compound .

Scientific Research Applications

Synthesis and Transformation

  • Mono- and Dialkylation : (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is used in the mono- and dialkylation of derivatives via bicyclic dioxanones. This process generates three contiguous stereogenic centers on a cyclohexane ring and leads to high yields and excellent diastereoselectivities. These transformations are significant for producing cis-fused bicyclic structures and for applications in EPC synthesis (Herradón & Seebach, 1989).

Asymmetric Synthesis

  • Baker's Yeast Reduction : The compound undergoes asymmetric reduction via baker's yeast, leading to different enantiomers. This process is significant for the synthesis of enantiomerically pure compounds and for reassigning the absolute configuration of secondary alcohols (Allan et al., 1999).

Hydrolysis and Chemical Behavior

  • Hydrolysis Studies : The hydrolysis of ethyl cis-2-hydroxycyclopentanecarboxylate, a derivative, shows variability in rates depending on molecular structure. These studies provide insights into the behavior of hydroxy-esters and their intramolecular hydrogen bonding (Capon & Page, 1971).

Advanced Organic Synthesis

  • Aluminacyclopentanes Synthesis : Utilized in the synthesis of ethyl 1-hydroxycyclopentanecarboxylates, the compound plays a crucial role in developing advanced organic synthesis techniques. This one-pot procedure is important for generating complex organic molecules (Dzhemilev et al., 2007).

Antitumor Agent Analog Synthesis

  • Synthesis of Amino Acids Analogs : Its structural features have been used in synthesizing analogs of natural amino acids, which have potential as antitumor agents. This highlights the compound's role in medicinal chemistry (Huddle & Skinner, 1971).

properties

IUPAC Name

ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIGGNBUOZGAB-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228121
Record name rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

CAS RN

2315-21-1
Record name rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1st method: 10 g of sodium borohydride are added to a solution of 62.4 g (0.4 mole) of 2-oxo-cyclopentylcarboxylic acid ethyl ester in 200 ml of methanol cooled to 0° C. When the reaction, which is followed by thin layer chromatography, is completed, the reaction mixture is poured with caution into an aqueous solution saturated with NaH2PO4. By extracting with ethyl ether and subsequently evaporating off the solvent, a residue is obtained which is purified by under vacuum distillation yielding 44 g of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester (b.p. 87° C./0.3 mmHg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-oxo-cyclopentanecarboxylic acid ethyl ester (10 g, 64.0 mmol) in ethanol (106.7 mL) cooled to 0° C. was treated with 98% sodium borohydride (686 mg, 17.78 mmol). The reaction was stirred at 0° C. for 30 min. At this time, the reaction mixture was poured into water (53 mL) and was extracted into diethyl ether 3×100 mL). The organics were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 75/25 ethyl acetate/hexanes) afforded 2-hydroxy-cyclopentanecarboxylic acid ethyl ester (8.5 g, 83.9%) as a clear liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
106.7 mL
Type
solvent
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The asymmetric reduction of ethyl 2-oxocyclopentanecarboxylate was carried out by using this reductase (1). Namely, 4 ml of the reaction mixture containing the reductase (1) (2U), NADPH (0.8 μmol), ethyl 2-oxocyclopentanecarboxylate (100 μmol, 16 mg), phosphate buffer solution (pH 7.0, 400 μmol), glucose dehydrogenase [manufactured by Sigma, Co., U.S.A.; 2U (wherein 1U is defined as the amount of the enzyme which reduces 1 μmol of NADP+ per 1 minute in the presence of glucose)] and glucose (100 μmol) was incubated at 30° C. with gentle shaking to promote the enzymatic reaction. After 6 hour-incubation, the reaction mixture was extracted according to the same manner as in Example 3. The extract was analyzed by gas chromatography described in Example 1. As a result, the yield of the cis isomer was 15.9 mg (reduction yield >99%), and neither the remaining substrate nor the trans isomer was detected. On the other hand, the extract above was distilled off according to the the same manner as in Example 3 to obtain the reduction product, ethyl 2-hydroxycyclopentane-carboxylate. The resulting reduction product was analyzed by high performance liquid chromatography as described in Example 1. As a result, only the cis 2 isomer was detected and no other isomers were detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1U
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
100 μmol
Type
reactant
Reaction Step Five
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
reaction mixture
Quantity
4 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0.8 μmol
Type
reactant
Reaction Step Seven
Quantity
16 mg
Type
reactant
Reaction Step Seven
Quantity
400 μmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
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(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
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(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
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(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
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(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 6
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Citations

For This Compound
1
Citations
A Ros, A Magriz, H Dietrich, JM Lassaletta… - Tetrahedron, 2007 - Elsevier
The transfer hydrogenation of bicyclic and monocyclic β-keto esters using HCO 2 H/Et 3 N as the hydrogen source and TsDPEN-based Ru(II) catalysts proceeds with dynamic kinetic …

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